molecular formula C8H18ClNO B1382426 2-Amino-3-cyclopentylpropan-1-ol hydrochloride CAS No. 1380005-87-7

2-Amino-3-cyclopentylpropan-1-ol hydrochloride

Cat. No. B1382426
CAS RN: 1380005-87-7
M. Wt: 179.69 g/mol
InChI Key: IWXWQMYMLXKPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyclopentylpropan-1-ol hydrochloride, also known as 2-Aminocyclopentylpropanol hydrochloride, is a cyclic amine derivative that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 181-183°C and a boiling point of 413°C. This compound has a variety of biochemical and physiological effects, and is useful for a range of laboratory experiments.

Scientific Research Applications

To provide some insight, I will discuss related compounds and their applications in scientific research that might offer indirect relevance:

Cyclodextrins and Derivatives in Drug Delivery

Cyclodextrins, such as γ-Cyclodextrin , have been studied for their unique properties and applications in drug delivery systems. These cyclic oligosaccharides are capable of forming inclusion complexes with various molecules, enhancing the solubility, stability, and bioavailability of drugs. The larger internal cavity of γ-cyclodextrin, compared to α- and β-cyclodextrins, along with its higher water solubility, makes it especially suitable for pharmaceutical applications (Li et al., 2007).

Amino Acid-based Polymers for Biomedical Use

Highly branched polymers based on poly(amino acid)s, such as poly(L-lysine), poly(L-glutamic acid), and others, have been explored for various biomedical applications, including drug and gene delivery systems. These polymers are derived from natural amino acids, making them biocompatible, biodegradable, and their degradation products metabolizable. Their highly branched structure offers advantages in delivery systems for their ability to encapsulate and protect therapeutic agents (Thompson & Scholz, 2021).

Cell-Penetrating Peptides in Therapeutic Delivery

Cell-penetrating peptides (CPPs) are short peptides that facilitate the delivery of therapeutic molecules across cellular membranes. These peptides, often fewer than 30 amino acids in length, have shown potential in enhancing the intracellular delivery of various cargos, including nucleic acids and drugs. Their ability to cross biological barriers offers promising avenues for the diagnosis and treatment of a range of diseases, from cancer to central nervous system disorders (Xie et al., 2020).

properties

IUPAC Name

2-amino-3-cyclopentylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8(6-10)5-7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXWQMYMLXKPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.